N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
Description
N-((5-((Cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a synthetic 1,3,4-oxadiazole derivative featuring a fluorinated benzamide core and a cyanomethylthio substituent on the oxadiazole ring.
Properties
IUPAC Name |
N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O2S/c13-9-3-1-8(2-4-9)11(18)15-7-10-16-17-12(19-10)20-6-5-14/h1-4H,6-7H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVKOKNCGXJFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 5-((cyanomethyl)thio)-1,3,4-oxadiazole in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced heterocycles.
Scientific Research Applications
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photonic devices.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring and the fluorobenzamide moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- The benzo[d][1,3]dioxol derivative () has a molecular weight of 444.4 g/mol, higher than typical oxadiazole derivatives, due to its dioxol-containing side chain. The target compound’s molecular weight is likely lower, given its simpler cyanomethyl substituent .
Biological Activity
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . It features several functional groups:
- Oxadiazole ring : Known for its diverse biological activities.
- Cyanomethyl thio group : Contributes to the compound's reactivity.
- Fluorobenzamide moiety : Enhances lipophilicity and potential receptor interactions.
Synthesis
The synthesis typically involves multi-step organic reactions. A common method includes:
- Formation of the oxadiazole ring : Using appropriate precursors like thiosemicarbazides and isocyanates.
- Introduction of the cyanomethyl thio group : Achieved through nucleophilic substitution reactions.
- Final modification to obtain the fluorobenzamide : Often involves fluorination reactions.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activities. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains and fungi. The presence of the cyanomethyl thio group may enhance this activity by interfering with microbial metabolic pathways .
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. In vitro studies reported IC50 values indicating potent activity against breast and colon cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in cancer progression and inflammation. This inhibition could be attributed to the structural features that allow for effective binding to enzyme active sites .
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.
- Results : The compound showed significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent.
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Anticancer Evaluation :
- Objective : Assess cytotoxicity on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HT-29, suggesting strong anticancer properties.
Research Findings Summary Table
Q & A
Q. Stepwise Approach :
Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
Assay Standardization :
- Use MIC (Minimum Inhibitory Concentration) assays with standardized microbial strains (e.g., S. aureus ATCC 25923).
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
Mechanistic Studies : Perform time-kill assays or membrane permeability tests (SYTOX Green uptake) to differentiate static vs. cidal effects .
Data Reconciliation : Use ANOVA or non-linear regression (GraphPad Prism) to assess inter-experimental variability.
Advanced: What strategies optimize the substitution pattern (e.g., cyanomethylthio group) for enhanced metabolic stability?
- Isosteric Replacement : Replace the cyanomethylthio (-SCH₂CN) group with trifluoromethylthio (-SCF₃) to improve lipophilicity (logP) and resistance to cytochrome P450 oxidation .
- Prodrug Design : Mask the cyanomethyl group as a tert-butyl carbonate ester to enhance solubility and slow hydrolysis in plasma .
Validation :
Advanced: How can computational methods predict intermolecular interactions (e.g., hydrogen bonding) critical for crystallinity?
- Molecular Packing Analysis : Use Mercury Software (CCDC) to analyze X-ray data for intermolecular H-bonds (e.g., N–H···O=C, C–H···F). For example, the 4-fluorobenzamide moiety often participates in C–H···F interactions (distance ~2.8 Å) .
- Hirshfeld Surface Analysis : Map close contacts (dₑ + dᵢ) to identify dominant interactions (e.g., F···H contacts contribute 10–15% to crystal packing) .
Experimental Cross-Check : Perform variable-temperature XRD to assess thermal stability linked to packing efficiency.
Basic: What purification techniques are effective for isolating this compound from synthetic byproducts?
- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial separation.
- Recrystallization : Optimize solvent polarity (e.g., DMSO/water 2:1) to isolate pure crystals (mp 190–195°C) .
Quality Control : Monitor by TLC (Rf ~0.4 in EtOAc/hexane) and confirm absence of thiadiazole byproducts via LC-MS .
Advanced: How do steric and electronic effects of the 4-fluorobenzamide group influence reactivity in nucleophilic substitution?
- Electronic Effects : The electron-withdrawing fluorine atom activates the benzamide carbonyl toward nucleophilic attack (e.g., by amines or thiols), reducing activation energy by ~15 kcal/mol (DFT calculations) .
- Steric Effects : Ortho-substituents on the benzamide (e.g., methyl) hinder reactivity by increasing torsional strain (ΔG‡ +3–5 kcal/mol) .
Experimental Validation : Perform Hammett analysis with substituted benzamides to correlate σ values with reaction rates.
Basic: What analytical methods are recommended for quantifying trace impurities (e.g., unreacted starting materials)?
- UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode. Detect cyanomethylthio precursors at m/z 121.1 ([M+H]⁺) .
- ¹⁹F NMR : Quantify residual 4-fluorobenzoic acid (δ -115 ppm) with an internal standard (e.g., trifluoroacetic acid) .
Acceptance Criteria : Impurities ≤0.15% (ICH Q3A guidelines).
Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectral data?
- Conformational Sampling : Use Molecular Dynamics (MD) simulations (AMBER force field) to explore rotameric states of the cyanomethylthio group, which may cause shifts in ¹H NMR (Δδ ~0.3 ppm) .
- Solvent Effects : Apply PCM (Polarizable Continuum Model) in DFT to account for solvent-induced shifts in UV-Vis spectra (λmax ±10 nm) .
Case Study : If computed IR (B3LYP/6-31G*) overestimates C≡N stretch by 20 cm⁻¹, re-optimize with dispersion-corrected methods (e.g., ωB97X-D) .
Advanced: What in vitro models are suitable for evaluating the compound’s antitumor mechanism?
- Cell Viability : Use MTT assays on HCT-116 (colon cancer) and MCF-7 (breast cancer) lines. Compare IC₅₀ values with 5-FU controls .
- Apoptosis Markers : Quantify caspase-3/7 activation (Caspase-Glo assay) and PARP cleavage (Western blot) .
- Target Identification : Perform thermal proteome profiling (TPP) or DARTS (Drug Affinity Responsive Target Stability) to identify protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
